molecular formula C13H20N2O4 B8542976 methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate

methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate

Cat. No.: B8542976
M. Wt: 268.31 g/mol
InChI Key: VEJSAPDTWTZWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminoethanol with a pyridine derivative under controlled conditions to introduce the aminoethoxy group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .

Scientific Research Applications

Chemistry

In chemistry, methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups that mimic biological molecules. It can also serve as a probe in biochemical assays .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors, making them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate is unique due to its specific functional groups and their arrangement on the pyridine ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 5-(2-aminoethoxy)-3-methyl-2-propan-2-yloxypyridine-4-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-8(2)19-12-9(3)11(13(16)17-4)10(7-15-12)18-6-5-14/h7-8H,5-6,14H2,1-4H3

InChI Key

VEJSAPDTWTZWCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1OC(C)C)OCCN)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-{2-[(tert-butoxycarbonyl)amino]ethoxy}-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate (131d, 0.74 g, 2.0 mmol) in dry CH2Cl2 (20 mL) was added TFA (5 mL) at 5° C. The mixture was stirred at room temperature for 14 hours. The reaction mixture was concentrated under vacuum to give methyl 5-(2-aminoethoxy)-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate (131e, 1.4 g) as brown oil.
Name
methyl 5-{2-[(tert-butoxycarbonyl)amino]ethoxy}-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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